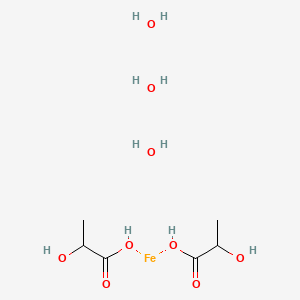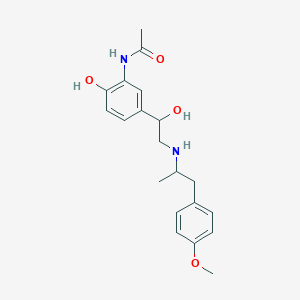
N-(2-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(2-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)acetamide involves complex organic reactions that include functional group transformations and the formation of heterocyclic systems. For instance, the preparation of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, showcases the use of novel catalysts like Pd/C for hydrogenation processes to achieve high selectivity and yield (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of acetamide groups attached to aromatic rings, which may contain substituents like methoxy groups. The crystal structure analysis of similar compounds reveals the significance of interplanar angles between amide groups and the presence of hydrogen bonding, which affects the overall conformation and potentially the biological activity of the molecule (A. Camerman et al., 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including acetylation, silylation, and the formation of coordination complexes. For example, the chemoselective acetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the potential for enzymatic synthesis, offering a green chemistry approach to modifying these molecules (Deepali B Magadum & G. Yadav, 2018).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application and function. The formation of hydrates and co-crystals, as well as the impact of different hydrate forms on the fluorescence properties, has been studied, indicating the importance of solid-state chemistry in understanding these compounds (A. Karmakar & J. Baruah, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of these compounds. Studies on their hydrogen bonding and interaction with metals in coordination complexes provide insights into their potential as ligands in metal-organic frameworks or as active pharmaceutical ingredients (K. Chkirate et al., 2019).
科学的研究の応用
“N-(2-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)acetamide” is also known as Desmethyl formoterol (USP) . It’s a reference standard used in the pharmaceutical industry . Here are some details:
- Summary of the application : This compound is used as a reference standard in the quality tests and assays of pharmaceutical products . Reference standards are substances with a known amount of a specific entity. They are used in analytical chemistry to calibrate measurements, ensure the precision and accuracy of assays, and validate analytical methods .
- Methods of application or experimental procedures : The specific procedures can vary depending on the assay or test being conducted. Generally, the reference standard is used to calibrate the equipment or validate the method before the actual sample is tested .
- Summary of the results or outcomes : The use of reference standards helps ensure the accuracy, reliability, and consistency of the tests and assays. This contributes to the quality control and assurance processes in the pharmaceutical industry .
特性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-13(10-15-4-7-17(26-3)8-5-15)21-12-20(25)16-6-9-19(24)18(11-16)22-14(2)23/h4-9,11,13,20-21,24-25H,10,12H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUIKCFITCCGOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)acetamide | |
CAS RN |
1795135-61-3 |
Source


|
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7X10JT69G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


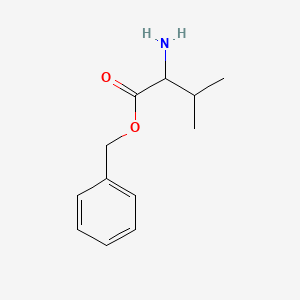
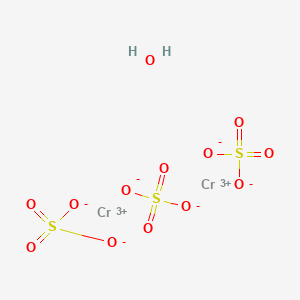
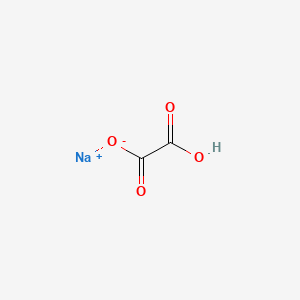
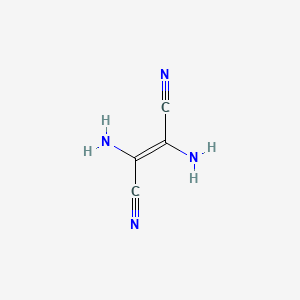
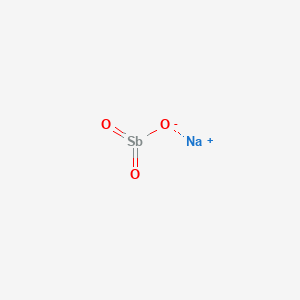
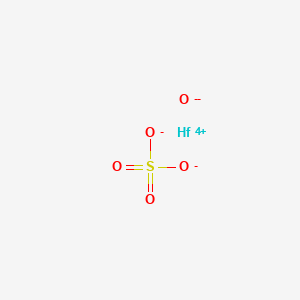
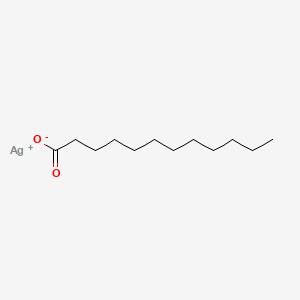
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
